molecular formula C13H16O6 B1206720 alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- CAS No. 25152-90-3

alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-

Cat. No.: B1206720
CAS No.: 25152-90-3
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-UHFFFAOYSA-N
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Description

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-, also known as Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-, commonly referred to as 4,6-O-benzylidene-D-glucose, is a synthetic derivative of D-glucose that has garnered attention in the fields of carbohydrate chemistry and medicinal research. This compound is characterized by the modification of the hydroxyl groups at the 4th and 6th positions of the glucose molecule with a benzylidene group, which enhances its reactivity and biological activity.

  • Molecular Formula : C₁₃H₁₆O₆
  • Molecular Weight : 268.26 g/mol
  • Purity : Typically >95%
  • CAS Number :

Synthesis and Mechanism

The synthesis of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. This reaction protects the hydroxyl groups at positions 4 and 6 while allowing for further modifications at other positions on the glucose molecule:

D Glucose+Benzaldehyde4 6 O phenylmethylene D glucose+H2O\text{D Glucose}+\text{Benzaldehyde}\rightarrow \text{4 6 O phenylmethylene D glucose}+\text{H}_2\text{O}

This compound serves as a valuable intermediate in glycosylation reactions and other synthetic processes in carbohydrate chemistry.

Antitumor Activity

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- has been studied for its potential antitumor properties. Notably, a clinical study reported that this compound exhibited anti-tumor action in patients with various cancers. In a cohort of 24 patients treated with intravenous infusions of the compound, there were significant responses observed:

  • Complete Responses : 2 cases (one each from breast cancer metastasis to lung and gastric cancer metastasis to liver)
  • Partial Responses : Observed in several cases across different cancer types including lung and gastric cancers.
  • Dosage and Administration : The mean total dose administered was approximately 392.6 g over a treatment period, demonstrating no significant toxic effects at these levels .

Mechanistic Studies

Research indicates that alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- may act as an inhibitor in various metabolic pathways due to its structural modifications. It has been shown to interact with glucose transporters and may inhibit glucose exit from cells competitively. For example, it competes with other substrates for binding to glucose transporter proteins (GLUT1), which are critical in cellular glucose uptake .

Interaction with Enzymes

The compound also exhibits interactions with various enzymes involved in metabolic processes:

  • Inhibition of Aldose Reductase : This enzyme plays a crucial role in the polyol pathway where glucose is converted to sorbitol. Inhibition of this enzyme can have implications for conditions like diabetic complications.
  • Potential as a Glycosylation Reagent : Due to its protective groups, it can facilitate selective glycosylation reactions which are essential in synthesizing complex carbohydrates.

Research Findings Overview

Study FocusFindings
Antitumor EfficacySignificant tumor response rates; no observed toxicity at therapeutic doses .
Enzyme InhibitionCompetitive inhibition of GLUT1; potential aldose reductase inhibition .
Synthesis ApplicationsUseful intermediate for further carbohydrate modifications.

Scientific Research Applications

Applications in Scientific Research

1. Chiral Building Block

This compound serves as a chiral building block in organic synthesis. It is utilized in the preparation of various complex carbohydrates and other biologically relevant molecules. Its well-defined structure allows researchers to study the chemical properties and reactions of carbohydrates effectively .

2. Enzyme Interaction Studies

Alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- is used as a substrate for enzymes that cleave glycosidic bonds. This application provides insights into enzyme function and mechanisms involved in carbohydrate metabolism. Spectroscopic methods are often employed to observe binding affinities and kinetic parameters with various glycosidases .

3. Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modulate enzyme activity related to glycosidic bond formation and hydrolysis. This modulation can be crucial for developing inhibitors for enzymes such as alpha-glucosidase, which plays a significant role in carbohydrate digestion .

Data Table: Summary of Applications

Application Area Description Key Findings/Studies
Chiral Building BlockUsed in synthesizing complex carbohydrates and biologically relevant moleculesServes as a model system for carbohydrate reactions
Enzyme Interaction StudiesInvestigates interactions with glycosidases to understand enzyme mechanismsProvides insights into enzyme kinetics and binding
Medicinal ChemistryPotential for developing enzyme inhibitors related to carbohydrate metabolismModulates activity of alpha-glucosidase

Case Studies

Case Study 1: Synthesis of Complex Carbohydrates

Research demonstrated the use of alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- as a precursor for synthesizing more complex carbohydrates. This synthesis is vital for exploring carbohydrate functionality in biological systems and developing new therapeutic agents.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of derivatives of alpha-D-glucopyranose on alpha-glucosidase showed that modifications like phenylmethylene significantly enhance inhibition potency compared to standard inhibitors like acarbose. This finding indicates potential therapeutic applications for managing conditions like diabetes by regulating glucose absorption .

Properties

IUPAC Name

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRUCXBTYDAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25152-90-3
Record name Benzylidene glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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